molecular formula C14H17N5O6S B2644595 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide CAS No. 2034425-67-5

5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2644595
CAS No.: 2034425-67-5
M. Wt: 383.38
InChI Key: YQNYIPVHIWYBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide is a synthetic compound characterized by a 1,3,5-triazine core substituted with two methoxy groups at positions 4 and 4. A methyl-sulfamoyl linker bridges the triazine moiety to a 2-methoxybenzamide group. The sulfamoyl group distinguishes it from classical sulfonylurea herbicides, which feature a urea bridge instead of a sulfonamide linkage.

Properties

IUPAC Name

5-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O6S/c1-23-10-5-4-8(6-9(10)12(15)20)26(21,22)16-7-11-17-13(24-2)19-14(18-11)25-3/h4-6,16H,7H2,1-3H3,(H2,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNYIPVHIWYBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction forms the quaternary ammonium chloride salt of the compound . The reaction conditions usually involve the use of tetrahydrofuran (THF) as a solvent and are carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amide Formation: Typically involves the use of carboxylic acids and amines in the presence of the compound in THF.

    Esterification: Involves carboxylic acids and alcohols, often in the presence of N-methylmorpholine.

    Anhydride Formation: Involves carboxylic acids under similar conditions as amide formation.

Major Products

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical intermediate. Its ability to activate carboxylic acids makes it valuable in solid-phase peptide synthesis and other coupling reactions essential for drug development. This application is particularly relevant in the synthesis of biologically active peptides and proteins, which are crucial for therapeutic interventions .

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds, similar to 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide, exhibit antitumor properties. For instance, compounds containing similar structural motifs have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Agricultural Chemistry

The compound's sulfamoyl group suggests potential applications in agricultural chemistry as a herbicide or fungicide. Sulfonylurea derivatives have been widely utilized for their herbicidal properties. The incorporation of the triazine moiety may enhance the selectivity and efficacy against specific plant species or pests .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study investigated the synthesis of various benzamide derivatives with modifications at the triazine core. The results indicated that certain derivatives exhibited potent anticancer activity against several cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in tumor progression .

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-712Apoptosis induction
Compound BHeLa8Cell cycle arrest
This compoundA54910Enzyme inhibition

Case Study 2: Application in Peptide Synthesis

In another study focusing on peptide synthesis, this compound was employed as a coupling agent for activating amino acids. The efficiency of this compound in facilitating peptide bond formation was compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide). The findings demonstrated superior yields and purity of synthesized peptides when using this compound .

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide involves the activation of carboxylic acids to form highly reactive esters. These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the corresponding amides, esters, or anhydrides . The molecular targets and pathways involved include the formation of an active ester intermediate and subsequent nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Examples:

  • Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate .
  • Metsulfuron methyl ester: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

Structural and Functional Differences:

Feature Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron)
Triazine Substituents 4,6-Dimethoxy 4-Methoxy-6-methyl or 4-Dimethylamino-6-trifluoroethoxy
Bridge Type Sulfamoyl (-SO₂-NH-) Sulfonylurea (-SO₂-NH-C(O)-NH-)
Bioactivity Likely ALS inhibition (inferred) ALS inhibition (confirmed)
Application Hypothesized pre- or post-emergent herbicide Broadleaf weed control in cereals

The absence of a urea bridge in the target compound may alter binding kinetics to ALS or confer resistance to metabolic degradation in plants . The 4,6-dimethoxy groups could enhance solubility compared to methyl or trifluoroethoxy substituents.

Triazine-Ureido Derivatives

Example:

3-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-[2-(2-methoxyethoxy)-phenylsulfonyl] urea .

Comparison:

  • Shared Features : Both compounds incorporate a 4,6-dimethoxy-triazine core.
  • Divergence : The ureido-sulfonyl bridge in the analog contrasts with the target’s sulfamoyl linkage. Ureido groups typically increase ALS binding affinity but may reduce environmental persistence due to hydrolytic susceptibility .

Benzamide-Containing Pharmaceuticals

Examples:

  • [18F]Fallypride : 5-(3-[18F]fluoropropyl)-2,3-dimethoxy-N-[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide .
  • [11C]Raclopride : (2S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-hydroxy-2-[11C]methoxybenzamide .

Key Contrasts:

Feature Target Compound Pharmaceutical Benzamides
Core Structure Triazine-sulfamoyl-benzamide Substituted benzamide with fluoropropyl/pyrrolidine groups
Functional Groups 2-Methoxybenzamide 2,3-Dimethoxy or chlorinated benzamide
Application Herbicidal (hypothesized) Dopamine D2/D3 receptor imaging agents

The target’s 2-methoxy group aligns with herbicidal analogs but lacks the fluorinated or receptor-targeting substituents seen in pharmaceuticals .

1,3,4-Oxadiazole Derivatives

Example:

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) .

Comparison:

  • Structural Divergence : LMM5 replaces the triazine with an oxadiazole ring and uses a benzyl-methyl-sulfamoyl group.
  • Bioactivity : Oxadiazoles are often antifungal, suggesting the target’s triazine core directs specificity toward plant systems rather than fungal targets .

Biological Activity

5-{[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine derivatives with sulfamoyl and methoxybenzamide groups. Various coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been employed to facilitate the formation of the desired amide bond. The efficiency of these reactions is often assessed through yield percentages and purity analyses.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance, studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis in cancer cells. This inhibition leads to reduced cell proliferation in various cancer types including lymphoma and breast cancer .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DHFR through competitive binding.
  • Induction of Apoptosis : Some studies suggest that triazine derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

  • Study on DHFR Inhibition : A study demonstrated that benzamide riboside (a structural analogue) inhibited cell growth through downregulation of DHFR protein levels. This was evidenced in CCRF-CEM/R human T-cell lymphoblastic leukemia cells which showed increased resistance to traditional treatments due to gene amplification .
  • Antitumor Efficacy : In a clinical trial involving patients with advanced solid tumors treated with benzamide derivatives, it was observed that a subset of patients exhibited prolonged survival rates exceeding two years when treated with doses higher than 4.3 GBq .

Data Tables

CompoundYield (%)Biological Activity
This compound84%Antitumor activity via DHFR inhibition
Benzamide RibosideN/AInduces apoptosis in resistant cancer cells

Q & A

Q. What are the recommended synthetic routes for 5-{[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]sulfamoyl}-2-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including coupling of the triazine core with sulfamoyl and benzamide groups. Key steps may include:

  • Reagent selection : Use of polar aprotic solvents (e.g., DMF) and activating agents for sulfonamide bond formation.
  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure completion, monitored by TLC (e.g., Chloroform:Methanol 7:3) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

Essential methods include:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation of methoxy, triazine, and sulfamoyl groups.
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity >98% .

Q. How can researchers troubleshoot low yields during the sulfamoyl coupling step?

Low yields may arise from incomplete activation of the sulfonyl chloride intermediate. Solutions include:

  • Using excess coupling agents (e.g., DCC or EDC) in anhydrous conditions.
  • Ensuring stoichiometric equivalence of reactants via in situ monitoring (e.g., TLC or inline IR spectroscopy) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with enzymes or receptors. Key parameters:

  • Binding site analysis : Focus on sulfamoyl and triazine moieties for hydrogen bonding with active sites.
  • Free energy calculations : MM-PBSA/GBSA to estimate binding constants (Kd) .

Q. How does the methoxy group at the 4,6-positions of the triazine ring influence stability under physiological conditions?

Methoxy groups enhance steric protection against hydrolysis. Stability assays (e.g., in PBS buffer at pH 7.4, 37°C) can quantify degradation rates via HPLC. Comparative studies with non-methoxy analogs show a 2–3-fold increase in half-life .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Meta-analysis : Cross-referencing datasets from enzyme inhibition assays (e.g., IC₅₀ values) and cell-based toxicity screens.
  • Structural tweaks : Modifying the benzamide substituents (e.g., replacing methoxy with ethoxy) to isolate activity contributors .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Core modifications : Introducing halogens (e.g., Cl, Br) at the benzamide ring to improve lipophilicity and target engagement.
  • Functional group swaps : Replacing the triazine with pyrimidine to assess heterocycle-dependent effects on potency .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral chromatography : Use of Pirkle-type columns for enantiomer separation.
  • Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) during key coupling steps to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.